For Researchers, Scientists, and Drug Development Professionals
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to 5-Hydroxy-2-pyrrolidone: Synthesis and Characterization
Abstract
5-Hydroxy-2-pyrrolidone, a cyclic lactam, serves as a key intermediate in various metabolic pathways and holds potential as a building block in synthetic organic chemistry. Its structural similarity to pyroglutamic acid and its role as a metabolite of industrial solvents like N-methyl-2-pyrrolidone (NMP) make it a compound of interest in toxicology, pharmacology, and materials science. This technical guide provides a comprehensive overview of the primary synthesis routes and detailed characterization methodologies for 5-Hydroxy-2-pyrrolidone, tailored for professionals in research and drug development.
Introduction
5-Hydroxy-2-pyrrolidone (also known as 5-hydroxypyrrolidin-2-one) is an organic compound with the molecular formula C₄H₇NO₂.[1] It is a derivative of 2-pyrrolidone, featuring a hydroxyl group at the 5-position. This substitution introduces a chiral center, making it a valuable synthon for stereoselective synthesis. The compound has been identified as a metabolite of 2-pyrrolidinone and is an intermediate in a proposed metabolic pathway leading to succinimide.[][3] Furthermore, its N-methylated form is a major biomarker for exposure to the widely used solvent N-methyl-2-pyrrolidone (NMP).[4][5][6] The presence of 5-Hydroxy-2-pyrrolidone and its derivatives in natural products, such as those isolated from Jatropha curcas, further underscores its relevance in medicinal chemistry.[7][8]
This document details an efficient synthesis protocol and presents a full suite of characterization techniques, including spectroscopic and chromatographic methods, to ensure the purity and identity of 5-Hydroxy-2-pyrrolidone.
Synthesis of 5-Hydroxy-2-pyrrolidone
Several methods for the synthesis of 5-Hydroxy-2-pyrrolidone have been reported. The most direct and high-yielding laboratory-scale preparation involves a two-step process starting from succinimide. This process first generates an intermediate, 5-ethoxy-2-pyrrolidone, which is subsequently hydrolyzed to the target compound.
Synthesis from Succinimide via 5-Ethoxy-2-pyrrolidone
This method, adapted from the work of Cue and Chamberlain, provides a reliable route to 5-Hydroxy-2-pyrrolidone with good overall yield.[9] The process involves the selective reduction of one carbonyl group of succinimide, followed by hydrolysis.
Step 1: Synthesis of 5-Ethoxy-2-pyrrolidone from Succinimide N-substituted succinimides can be reduced by sodium borohydride in ethanol to yield 5-ethoxy or 5-hydroxy-2-pyrrolidones.[9] Direct reduction of succinimide to 5-hydroxy-2-pyrrolidone often results in polymeric material, making the two-step process via the ethoxy intermediate more effective.[9] The reported procedure for converting succinimide to 5-ethoxy-2-pyrrolidone achieves a high yield of 90%.[9]
Step 2: Hydrolysis of 5-Ethoxy-2-pyrrolidone The stable 5-ethoxy intermediate is hydrolyzed to 5-Hydroxy-2-pyrrolidone by refluxing in water.[9]
Logical Workflow for Synthesis
Caption: Synthesis of 5-Hydroxy-2-pyrrolidone from Succinimide.
Experimental Protocol: Hydrolysis of 5-Ethoxy-2-pyrrolidone
Materials:
-
5-Ethoxy-2-pyrrolidone (2.05 g, 0.016 mol)
-
Distilled water (25 ml)
-
Ethyl acetate
-
Acetone
Procedure:
-
A solution of 5-ethoxy-2-pyrrolidone (2.05 g) in distilled water (25 ml) is prepared in a round-bottom flask.[9]
-
The solution is heated at reflux for 8 hours.[9]
-
After reflux, the mixture is cooled to room temperature.
-
The solvent is removed by evaporation in vacuo.[9]
-
The resulting semisolid residue is triturated with ethyl acetate and filtered.[9]
-
The crude product is recrystallized from acetone to afford pure 5-Hydroxy-2-pyrrolidone.[9]
Synthesis Data
| Parameter | Value | Reference |
| Starting Material | 5-Ethoxy-2-pyrrolidone | [9] |
| Reagent | Distilled Water | [9] |
| Reaction Time | 8 hours | [9] |
| Temperature | Reflux | [9] |
| Yield | 85% | [9] |
Characterization
Thorough characterization is essential to confirm the identity and purity of the synthesized 5-Hydroxy-2-pyrrolidone. This involves determining its physical properties and analyzing its structure using various spectroscopic and chromatographic techniques.
Physical Properties
| Property | Value | Reference(s) |
| Molecular Formula | C₄H₇NO₂ | [1][8] |
| Molecular Weight | 101.10 g/mol | [1] |
| Appearance | White crystalline solid | [1] |
| Melting Point | 98-101 °C | [9] |
| Boiling Point | 363.6 ± 35.0 °C (Predicted) | [][10] |
| pKa | 12.92 ± 0.20 (Predicted) | [][10] |
| Solubility | Water, Alcohols, Chloroform, DMSO, Acetone | [1][3][11] |
Spectroscopic Characterization
Spectroscopic analysis provides detailed information about the molecular structure of 5-Hydroxy-2-pyrrolidone.
¹H NMR Data (Solvent: DMSO-d₆) [9]
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 8.13 | br s | 1H | NH |
| 5.67 | d | 1H | OH |
| 5.10 | m | 1H | H-5 (CH-OH) |
| 2.30 - 1.50 | m | 4H | -CH₂CH₂- |
¹³C NMR Data (Solvent: D₂O) [9]
| Chemical Shift (δ) ppm | Assignment |
| 181.3 | C=O (C-2) |
| 79.8 | CH-OH (C-5) |
| 29.4 | -CH₂- |
| 28.5 | -CH₂- |
Mass spectrometry is used to determine the molecular weight and fragmentation pattern.
Electron Ionization (EI-MS at 70 eV) [9]
| m/z | Interpretation |
| 101 | [M]⁺ (Molecular Ion) |
| 85 | [M-O]⁺ or [M-NH₂]⁺ |
| 84 | [M-OH]⁺ |
| 83 | [M-H₂O]⁺ |
For analytical purposes in biological matrices, derivatization is often employed. The bis(trimethylsilyl)trifluoroacetamide derivative of 5-hydroxy-2-pyrrolidone shows a molecular ion at m/z 245 in GC-MS analysis.[]
Chromatographic Characterization
Chromatographic methods are crucial for assessing purity and for quantification in complex mixtures.
While protocols for the parent compound are less common, methods for its N-methyl derivative (5-HNMP) and other metabolites are well-established and can be adapted.[]
Sample Preparation (Derivatization):
-
Evaporate the sample containing 5-Hydroxy-2-pyrrolidone to dryness.
-
Add bis(trimethylsilyl)trifluoroacetamide (BSTFA).[]
-
Heat the mixture (e.g., 100°C for 1 hour) to form the trimethylsilyl derivative.
-
Add ethyl acetate and inject the sample into the GC-MS.
GC-MS Conditions:
-
Gas Chromatograph: Standard GC system with a mass selective detector.
-
Column: A non-polar or medium-polarity column (e.g., DB-5ms, HP-5).
-
Carrier Gas: Helium.
-
Injector Temperature: ~250°C.
-
Oven Program: Start at a low temperature (e.g., 70°C), ramp to a high temperature (e.g., 280°C).
-
Mass Spectrometer: Operated in Electron Impact (EI) mode.
Workflow for Characterization
Caption: A typical workflow for the characterization of 5-Hydroxy-2-pyrrolidone.
Metabolic Significance
5-Hydroxy-2-pyrrolidone is an intermediate in mammalian metabolism. Evidence suggests a pathway where 2-pyrrolidinone is metabolized to 5-Hydroxy-2-pyrrolidone, which is then further converted to succinimide.[3] This pathway connects the metabolism of compounds like putrescine, which can form 2-pyrrolidone, to the succinimide pool.[] Understanding this pathway is important for toxicological studies and for elucidating the endogenous roles of these small molecules.
Metabolic Pathway
Caption: Metabolic pathway from 2-Pyrrolidinone to Succinimide.
Conclusion
This guide provides a detailed framework for the synthesis and characterization of 5-Hydroxy-2-pyrrolidone. The presented protocol, derived from established literature, offers a reliable method for obtaining high-purity material suitable for research and development. The comprehensive characterization data, including tabulated physical properties and spectroscopic assignments, serves as a crucial reference for quality control and structural verification. The inclusion of workflows and metabolic context aims to equip researchers, scientists, and drug development professionals with the necessary information to effectively work with this versatile compound.
References
- 1. chembk.com [chembk.com]
- 3. 5-Hydroxy-2-pyrrolidinone | CAS:62312-55-4 | Alkaloids | High Purity | Manufacturer BioCrick [biocrick.com]
- 4. Determination of 5-hydroxy-N-methyl-2-pyrrolidone and 2-hydroxy-N-methylsuccinimide in human plasma and urine using liquid chromatography-electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Biological monitoring of N-methyl-2-pyrrolidone using 5-hydroxy-N-methyl-2-pyrrolidone in plasma and urine as the biomarker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. 5-Hydroxy-2-pyrrolidinone | CAS#:62312-55-4 | Chemsrc [chemsrc.com]
- 9. tandfonline.com [tandfonline.com]
- 10. 5-hydroxy-2-pyrrolidone - Lifeasible [lifeasible.com]
- 11. 5-hydroxy-2-pyrrolidone CAS#: 62312-55-4 [m.chemicalbook.com]
